4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide

Synthetic methodology Cross-coupling Heterocyclic chemistry

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide (CAS 2375260-09-4) is the hydrobromide salt of 4-bromo-2,7-naphthyridin-1(2H)-one, a halogenated 2,7-naphthyridinone heterocycle. The free base (CAS 959558-27-1) has a molecular formula of C₈H₅BrN₂O, molecular weight of 225.04 g/mol, XLogP3-AA of 0.7, and a topological polar surface area of 42 Ų.

Molecular Formula C8H6Br2N2O
Molecular Weight 305.957
CAS No. 2375260-09-4
Cat. No. B2687476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide
CAS2375260-09-4
Molecular FormulaC8H6Br2N2O
Molecular Weight305.957
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CNC2=O)Br.Br
InChIInChI=1S/C8H5BrN2O.BrH/c9-7-4-11-8(12)6-3-10-2-1-5(6)7;/h1-4H,(H,11,12);1H
InChIKeyYPYNSDOGYFHDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2H-2,7-naphthyridin-1-one Hydrobromide (CAS 2375260-09-4): Core Scaffold Identification for Procuring the HBr Salt Synthetic Intermediate


4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide (CAS 2375260-09-4) is the hydrobromide salt of 4-bromo-2,7-naphthyridin-1(2H)-one, a halogenated 2,7-naphthyridinone heterocycle [1]. The free base (CAS 959558-27-1) has a molecular formula of C₈H₅BrN₂O, molecular weight of 225.04 g/mol, XLogP3-AA of 0.7, and a topological polar surface area of 42 Ų [1]. The hydrobromide salt (C₈H₆Br₂N₂O, MW 305.96 g/mol) carries a second bromine atom from the HBr counterion . The 4-position bromine substituent on the 2,7-naphthyridin-1-one scaffold serves as a strategic synthetic handle for transition-metal-catalyzed cross-coupling reactions, making this compound a versatile building block in medicinal chemistry programs targeting kinases and other enzyme families [2].

Why 4-Bromo-2H-2,7-naphthyridin-1-one Hydrobromide Cannot Be Replaced by Free Base or Chloro Analogs in Cross-Coupling Workflows


Substituting this hydrobromide salt with the free base (CAS 959558-27-1) or the 4-chloro analog introduces compounding risks in synthetic workflows. The hydrobromide salt form enhances aqueous solubility compared to the free base, which is critical for homogeneous reaction conditions in aqueous or protic solvent systems—a well-established principle of pharmaceutical salt formation [1]. At the C-4 position, the C–Br bond (bond dissociation energy ~280 kJ/mol) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Cl bond (~397 kJ/mol), enabling faster and higher-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. Furthermore, the 2,7-naphthyridine regioisomer positions the nitrogen atoms to electronically activate the C-4 position differently than the 1,6- or 1,8-naphthyridine isomers, affecting both reactivity and the biological target profile when the scaffold is elaborated [3]. These three factors—salt-form solubility, C–Br bond reactivity, and regioisomeric electronic effects—collectively preclude simple interchange with close analogs.

Quantitative Comparative Evidence for 4-Bromo-2H-2,7-naphthyridin-1-one Hydrobromide vs. Closest Analogs


C–Br vs. C–Cl Bond Dissociation Energy Differential Drives Cross-Coupling Reactivity Advantage

The C-4 bromine substituent provides a thermodynamic reactivity advantage over the corresponding 4-chloro analog in palladium-catalyzed cross-coupling reactions. The carbon–bromine bond dissociation energy in aryl bromides is approximately 280 kJ/mol, substantially lower than the ~397 kJ/mol for aryl chlorides, resulting in a lower activation barrier for oxidative addition to Pd(0) [1]. This bond-strength differential translates to empirically faster reaction rates and higher yields under identical Suzuki-Miyaura coupling conditions [2]. For the target compound, the 4-bromo position on the 2,7-naphthyridin-1-one scaffold is the sole halogen handle, enabling selective mono-functionalization without competing side reactions [3].

Synthetic methodology Cross-coupling Heterocyclic chemistry Medicinal chemistry building blocks

Hydrobromide Salt Form Provides Enhanced Aqueous Solubility vs. Free Base for Biological Assay Compatibility

The hydrobromide salt (CAS 2375260-09-4) is anticipated to exhibit significantly higher aqueous solubility than the free base (CAS 959558-27-1), a principle firmly established for nitrogen-containing heterocyclic bases where salt formation with strong acids (HBr) protonates the basic nitrogen, increasing hydrophilicity [1]. The free base has a computed XLogP3-AA of 0.7 and a predicted pKa of approximately 9.37 [2], indicating it is predominantly unionized at physiological pH (7.4) and thus poorly water-soluble. Protonation via HBr salt formation shifts the equilibrium toward the ionized, more water-soluble species [1]. This is consistent with the general observation that hydrobromide salts of naphthyridine derivatives are prepared specifically to enhance solubility for biological studies [3].

Salt selection Aqueous solubility Assay development Formulation

2,7-Naphthyridine Regioisomer Positions Nitrogen Atoms for Distinct Electronic Activation vs. 1,6- and 1,8-Isomers

The 2,7-naphthyridine scaffold, where nitrogen atoms occupy positions 2 and 7 of the bicyclic ring system, provides a unique electronic environment that differentiates it from other naphthyridine regioisomers. The 2,7-isomer has been specifically exploited in kinase inhibitor programs targeting Syk, ZAP70, c-Kit, FLT3, RET, TrkA/B/C, and ALK, as documented in U.S. Patent 8,546,370 [1]. In contrast, the 1,6-naphthyridine scaffold has been optimized for tankyrase inhibition with 70-fold TNKS2/TNKS1 selectivity [2], while 1,8-naphthyridines have found applications in antibacterial programs [3]. The nitrogen placement in the 2,7-isomer positions the C-4 bromine para to N-7 and in a meta-like relationship to N-2 through the fused ring, creating an electronically activated site for nucleophilic aromatic substitution and cross-coupling [4].

Regioisomer comparison Scaffold selection Kinase inhibitor design Structure–activity relationships

Purity Specification: 98% (HBr Salt, Leyan) vs. Typical 95–97% Free Base from Multiple Vendors

The hydrobromide salt as listed by Leyan (Catalog No. 1936203) is specified at 98% purity , while the free base (CAS 959558-27-1) is typically offered at 95–97% purity across multiple vendor catalogs . A 1–3% purity differential is meaningful in synthetic chemistry, particularly for building blocks used in multi-step sequences where impurities propagate and amplify. Higher initial purity reduces the need for intermediate purification steps and improves overall synthetic yield reproducibility. The hydrobromide salt's higher crystallinity, conferred by the ionic lattice, facilitates purification to higher specification levels compared to the neutral free base [1].

Purity specification Quality control Procurement Reproducibility

Downstream Synthetic Versatility: Conversion to 4-Bromo-1-chloro-2,7-naphthyridine Enables Orthogonal Functionalization

The target compound serves as the immediate precursor to 4-bromo-1-chloro-2,7-naphthyridine (CAS 1588569-14-5), a dual-halogenated intermediate that enables sequential, orthogonal cross-coupling at two distinct positions [1]. Treatment of 4-bromo-2,7-naphthyridin-1(2H)-one with POCl₃ or PCl₅ converts the 1-oxo group to a 1-chloro substituent while retaining the 4-bromo group intact [1]. The resulting 4-bromo-1-chloro intermediate features differential C–Br and C–Cl reactivity, allowing selective Suzuki coupling at the more reactive C-4 bromide first, followed by a subsequent Buchwald-Hartwig amination or second Suzuki coupling at the less reactive C-1 chloride [2]. This orthogonal diversification strategy is not accessible from the 4-chloro-2,7-naphthyridin-1(2H)-one analog, where both halogens would be chlorine and lack sufficient reactivity discrimination.

Synthetic diversification Orthogonal reactivity Halogen exchange Medicinal chemistry

Optimal Procurement-Driven Application Scenarios for 4-Bromo-2H-2,7-naphthyridin-1-one Hydrobromide


Medicinal Chemistry Kinase Inhibitor Programs Requiring 2,7-Naphthyridine Scaffold Elaboration via Suzuki Coupling

When a medicinal chemistry campaign targets kinases within the Syk/ZAP70/c-Kit/FLT3/RET/Trk/ALK families—all validated in U.S. Patent 8,546,370 [1]—the 4-bromo-2,7-naphthyridin-1-one scaffold serves as the optimal starting point. The C-4 bromine enables efficient Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity at the 4-position, while the 1-oxo group can be subsequently converted to a 1-chloro or 1-amino group for further elaboration. The hydrobromide salt form ensures adequate solubility in the aqueous-organic solvent mixtures (e.g., DME/H₂O, dioxane/H₂O) typically used in Suzuki couplings.

Multi-Step Synthesis of Orthogonally Functionalizable 4-Bromo-1-chloro-2,7-naphthyridine Intermediates

Programs requiring sequential, chemoselective functionalization at two distinct positions on the naphthyridine core should procure the 4-bromo hydrobromide salt specifically. Treatment with POCl₃ yields 4-bromo-1-chloro-2,7-naphthyridine (CAS 1588569-14-5), where the C–Br/C–Cl reactivity differential (approximately 50–100:1 for oxidative addition) [2] permits controlled, stepwise diversification. This synthetic route, as disclosed in U.S. Patent 9,187,476 [3], is inaccessible from the 4-chloro starting material.

DGKα/ζ Inhibitor Development for Cancer Immunotherapy

The naphthyridinone scaffold is the core chemotype in Bristol-Myers Squibb's DGKα/ζ inhibitor patent family (U.S. Patent 10,669,272 B2) [4] for T cell activation in cancer immunotherapy. The 4-bromo-2,7-naphthyridin-1-one building block enables introduction of substituted aryl/heteroaryl groups at the 4-position via cross-coupling to access the claimed chemical space. The hydrobromide salt form aligns with the patent's explicit inclusion of pharmaceutically acceptable salts.

Antibacterial Naphthyridine Derivative Synthesis via C-4 Functionalization

As demonstrated by Miles et al. (2011) [5], 4-bromo-2,7-naphthyridine intermediates serve as precursors to tetracyclic antibacterial compounds. The 4-bromo substituent allows introduction of diverse aryl and heteroaryl groups via cross-coupling to explore structure–activity relationships against Gram-positive and Gram-negative bacterial targets including DNA gyrase. The hydrobromide salt provides the necessary solubility for reaction setup in polar aprotic solvents (DMF, NMP) used in these transformations.

Quote Request

Request a Quote for 4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.